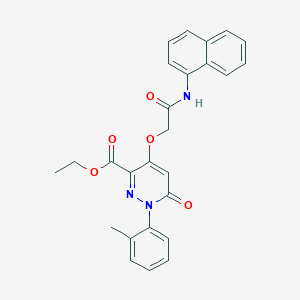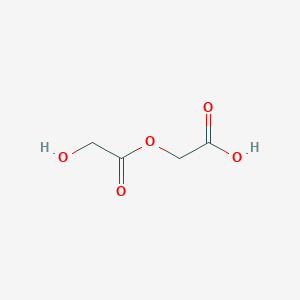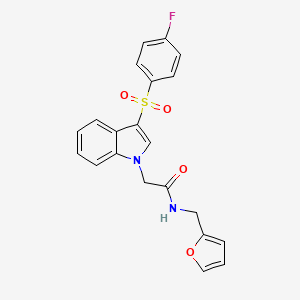![molecular formula C15H14F2N2OS B2386020 1-Benzyl-3-[4-(difluoromethoxy)phenyl]thiourea CAS No. 326016-05-1](/img/structure/B2386020.png)
1-Benzyl-3-[4-(difluoromethoxy)phenyl]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-3-[4-(difluoromethoxy)phenyl]thiourea is an organic compound with the molecular formula C15H13F2N2OS It is a thiourea derivative characterized by the presence of a benzyl group and a difluoromethoxy-substituted phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Benzyl-3-[4-(difluoromethoxy)phenyl]thiourea can be synthesized through the reaction of benzyl isothiocyanate with 4-(difluoromethoxy)aniline. The reaction typically occurs in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild heating conditions. The reaction proceeds via nucleophilic addition of the amine to the isothiocyanate, followed by cyclization to form the thiourea derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the industrial process may incorporate purification steps such as recrystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Benzyl-3-[4-(difluoromethoxy)phenyl]thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to yield corresponding amines.
Substitution: The benzyl and phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents, alkylating agents, or nucleophiles can be used depending on the desired substitution.
Major Products:
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzyl or phenyl derivatives.
Applications De Recherche Scientifique
1-Benzyl-3-[4-(difluoromethoxy)phenyl]thiourea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 1-Benzyl-3-[4-(difluoromethoxy)phenyl]thiourea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity, while the thiourea moiety can participate in hydrogen bonding or other interactions with the target.
Comparaison Avec Des Composés Similaires
1-Benzyl-3-[4-(difluoromethoxy)phenyl]thiourea can be compared with other thiourea derivatives, such as:
1-Benzyl-3-phenylthiourea: Lacks the difluoromethoxy group, which may result in different binding properties and biological activities.
1-Benzyl-3-[4-(methoxy)phenyl]thiourea: Contains a methoxy group instead of a difluoromethoxy group, potentially affecting its chemical reactivity and interactions with molecular targets.
The presence of the difluoromethoxy group in this compound makes it unique, as it can influence the compound’s electronic properties, stability, and biological activity.
Propriétés
IUPAC Name |
1-benzyl-3-[4-(difluoromethoxy)phenyl]thiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N2OS/c16-14(17)20-13-8-6-12(7-9-13)19-15(21)18-10-11-4-2-1-3-5-11/h1-9,14H,10H2,(H2,18,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKSHCDGZCMMNF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=S)NC2=CC=C(C=C2)OC(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
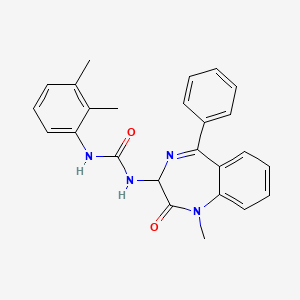
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(2-fluorophenyl)propanamide](/img/structure/B2385939.png)
![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2385940.png)
![2-{[1-(2-ethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2385941.png)

![5-chloro-2-methoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2385944.png)

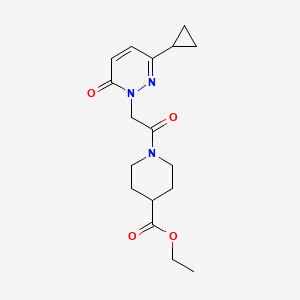
![N-(1-cyanocyclopentyl)-2-[(2,6-difluorophenyl)(methyl)amino]acetamide](/img/structure/B2385947.png)
![Ethyl 3-methyl-[1,2]oxazolo[5,4-b]pyridine-6-carboxylate](/img/structure/B2385949.png)
